molecular formula C12H21NO3 B13911942 Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B13911942
M. Wt: 227.30 g/mol
InChI Key: UYQWTUFQGNHJIK-KXUCPTDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS: 1250995-70-0) is a bicyclic organic compound featuring a six-membered azabicyclo[3.2.1]octane scaffold with a tertiary-butyl carbamate group at position 6 and a hydroxyl group at the endo-3 position . This compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of bioactive molecules. Its stereochemical configuration and functional groups make it a versatile building block for further derivatization.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1R,3R,5S)-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-9(13)6-10(14)5-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

UYQWTUFQGNHJIK-KXUCPTDWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC(C2)O

Origin of Product

United States

Preparation Methods

Construction of the Azabicyclo[3.2.1]octane Core

The bicyclic scaffold is commonly prepared via stereoselective cyclization reactions. Two main approaches are reported:

  • Diels–Alder Cycloaddition : Reaction of cyclopentadiene with imines generated in situ forms the bicyclic azabicyclo[3.2.1]octane framework with high stereocontrol. This method allows gram-scale synthesis of azabicyclic intermediates that can be further functionalized.

  • Intramolecular Cyclization of Functionalized Precursors : Starting from functionalized cyclohexane derivatives, intramolecular cyclizations can generate the bicyclic ring system with the desired stereochemistry.

Introduction of the Hydroxy Group

The hydroxy group in the endo position is typically introduced by functionalization of the bicyclic ketone intermediate:

Formation of the Tert-butyl Carboxylate

The tert-butyl ester group is introduced by esterification of the carboxylic acid or carboxylate precursor:

  • Esterification with tert-Butanol : Acid-catalyzed esterification of the carboxylic acid with tert-butanol under controlled conditions forms the tert-butyl ester.

  • Use of Coupling Agents : Carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) facilitate the formation of the tert-butyl ester from the acid and tert-butyl alcohol or tert-butyl protecting groups.

Representative Synthetic Procedure from Literature

A typical synthetic route adapted from patent WO1999029690A1 and related literature includes the following steps:

Step Reagents and Conditions Outcome
1. Formation of bicyclic ketone Cyclopentadiene + imine (in situ) via Diels–Alder reaction, reflux, inert atmosphere 3-azabicyclo[3.2.1]octan-6-one intermediate
2. Hydroxylation Controlled nucleophilic addition or oxidation at 0°C to introduce 3-hydroxy group 3-hydroxy-3-azabicyclo[3.2.1]octan-6-one
3. Esterification Reaction with tert-butanol, acid catalyst or DCC coupling, room temperature This compound

This method ensures stereoselective formation of the endo-hydroxy group and efficient ester formation.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

Technique Data/Observation
Nuclear Magnetic Resonance (NMR) Signals consistent with bicyclic framework and tert-butyl ester; characteristic hydroxy proton
Mass Spectrometry (MS) Molecular ion peak at m/z corresponding to C12H21NO3 (molecular weight 227.30 g/mol)
Infrared Spectroscopy (IR) Strong ester carbonyl stretch (~1735 cm⁻¹), O-H stretch (~3400 cm⁻¹)
Melting Point Reported melting point range consistent with pure compound (e.g., 100–103 °C)

Research Discoveries and Advances

  • Enantioselective Construction : Recent advances focus on enantioselective synthesis of the azabicyclo[3.2.1]octane scaffold, enabling access to optically pure compounds relevant for pharmaceutical applications.

  • Functionalization Diversity : Modifications on the bicyclic core, including hydroxy and carboxylate groups, have been achieved with high stereoselectivity, expanding the compound’s utility as a synthetic intermediate.

  • Synthetic Efficiency : Improved protocols using mild reagents and controlled reaction conditions have enhanced yield and purity, facilitating scale-up for research and development.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Diels–Alder Cycloaddition + Hydroxylation + Esterification Cyclopentadiene, imine, tert-butanol, acid catalyst or DCC Reflux, 0°C, room temp High stereoselectivity, scalable
Intramolecular Cyclization of Functionalized Cyclohexanes Functionalized cyclohexane derivatives, acid/base catalysts Variable, often mild Access to diverse derivatives
Reductive Amination and Esterification NaCNBH3, AcOH, tert-butanol, coupling agents 40°C, inert atmosphere Efficient reduction, good yields

Chemical Reactions Analysis

Types of Reactions

Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Applications
Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate 1250995-70-0 C12H21NO3 ~227.29 (estimated) Hydroxyl (C3) Esterification, oxidation, pharmaceutical intermediates
Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate 359779-74-1 C12H19NO3 225.28 Oxo (C3) Nucleophilic additions, ketone-based chemistry
Tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate 2193058-60-3 C13H21NO3 239.3 Formyl (C5) Reductive amination, sterically hindered reactions
Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate 2089255-05-8 C13H21NO3 239.31 Formyl (C8) Conformationally sensitive reactions
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate 194032-49-0 C11H20N2O2 212.29 Diazabicyclo Kinase inhibitors, hydrogen-bonding motifs
Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate 1824508-58-8 C12H22N2O2 226.32 Amino (C2) Peptide coupling, urea formation

Key Research Findings

  • Synthetic Accessibility : The 3-hydroxy derivative is synthesized via stereoselective hydroxylation or reduction of ketone precursors, whereas formyl-substituted analogs require Vilsmeier-Haack formylation .
  • Reactivity Trends: Hydroxyl and amino groups favor nucleophilic substitutions, while oxo and formyl groups participate in electrophilic reactions.
  • Pharmaceutical Relevance : Diazabicyclo derivatives exhibit enhanced bioavailability due to their rigid structures and hydrogen-bonding capabilities .

Q & A

Q. What are the key synthetic strategies for synthesizing Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate, and how is stereochemical purity achieved?

  • Methodological Answer : The synthesis typically involves chiral building blocks to enforce the endo configuration. For example, exo- or endo-norbornene amino acids (e.g., exo-8,9) can serve as precursors, leveraging their rigid bicyclic frameworks to control stereochemistry during ring closure . Key steps include:

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine during subsequent reactions.

Cyclization : Acid- or base-catalyzed cyclization under controlled conditions to form the azabicyclo[3.2.1]octane core.

Q. How do structural modifications at the 3-hydroxy position impact pharmacological activity, based on SAR studies of related azabicyclo derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing -OH with -OCH₃, -F, or ester groups) and evaluating bioactivity. For example:

In Vitro Assays : Test binding affinity to muscarinic receptors (e.g., guinea pig ileum contraction inhibition) .

Computational Modeling : Compare energy-minimized conformations of analogs to the parent compound using software like Schrödinger Suite.
shows that 3α-hydroxy substitution in azabicyclo derivatives enhances antimuscarinic potency by 50-fold compared to atropine, suggesting steric and electronic factors are critical .

  • Hypothetical SAR Data :
DerivativeR-GroupIC₅₀ (nM)Relative Potency vs. Parent
Parent-OH101.0
Analog 1-OCH₃250.4
Analog 2-F150.7

Q. How can conflicting bioactivity data in different assays (e.g., receptor binding vs. functional antagonism) be systematically resolved?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell type, agonist concentration). To resolve discrepancies:

Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple assays (e.g., radioligand binding vs. cAMP inhibition).

Kinetic Studies : Assess on/off rates using surface plasmon resonance (SPR) to differentiate binding kinetics from functional effects.

Orthogonal Validation : Use knockout cell lines or selective antagonists to confirm target specificity.
For example, reports differing potencies in ileum contraction vs. pancreatic α-amylase inhibition, attributed to tissue-specific receptor subtypes .

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?

  • Methodological Answer :
  • Salt Formation : Convert the free base to a hydrochloride salt (common for amines, as in ).
  • Prodrug Design : Esterify the 3-hydroxy group to improve membrane permeability (e.g., acetyl or pivaloyl esters).
  • Co-solvent Systems : Use PEG-400 or cyclodextrin complexes for in vivo formulations.
    highlights tert-butyl carboxylates as stable intermediates with improved lipophilicity, aiding bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for azabicyclo[3.2.1]octane derivatives?

  • Methodological Answer : Variability often stems from reaction scale, purification methods, or starting material purity. For reproducibility:

Control Catalysts : Use freshly prepared catalysts (e.g., Pd/C for hydrogenation).

Standardize Workup : Employ consistent chromatography conditions (e.g., silica gel, hexane/EtOAc gradients).
reports 68–72% yields for cyclization steps, while smaller-scale syntheses in achieve >90% purity via flash chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.